molecular formula C19H14F3N3OS B14942750 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole

Cat. No.: B14942750
M. Wt: 389.4 g/mol
InChI Key: YOWFXVJEGUWFDQ-UHFFFAOYSA-N
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Description

1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a benzimidazole ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides back to sulfides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YLMETHYL [1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL] SULFIDE involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, and DNA, disrupting their normal function.

    Pathways Involved: The compound may inhibit key enzymes involved in cell division and DNA replication, leading to its potential use as an anticancer agent.

Properties

Molecular Formula

C19H14F3N3OS

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)11-5-8-15-14(9-11)24-18(25(15)12-6-7-12)27-10-17-23-13-3-1-2-4-16(13)26-17/h1-5,8-9,12H,6-7,10H2

InChI Key

YOWFXVJEGUWFDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=NC5=CC=CC=C5O4

Origin of Product

United States

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